二乙酰精胺

概述

描述

N1,N12-Diacetylspermine (hydrochloride): is a diacetylated derivative of spermine, an endogenous polyamine synthesized from spermidine. This compound is known for its role in eukaryotic cell growth and protein synthesis, and it is involved in the modulation of calcium-dependent immune processes . Upregulation of N1,N12-Diacetylspermine has been linked to the incidence of cancer, making it a potential biomarker for cancer detection .

科学研究应用

N1,N12-Diacetylspermine (hydrochloride) has a wide range of scientific research applications, including:

作用机制

The mechanism of action of N1,N12-Diacetylspermine (hydrochloride) involves its interaction with polyamine oxidase, an enzyme that catalyzes the oxidation of polyamines. This interaction leads to the formation of reactive oxygen species (ROS) and other metabolites that play a role in cellular signaling and regulation . The compound’s upregulation in cancer cells suggests its involvement in cancer cell proliferation and survival pathways .

实验室实验的优点和局限性

The advantages of using Diacetylspermine in lab experiments are that it is a relatively simple compound to synthesize and it has a wide range of potential applications. Additionally, it is relatively non-toxic and has been found to be relatively stable in solution. The limitations of using Diacetylspermine in lab experiments are that it is not a naturally occurring compound, so it cannot be used in natural systems, and it is not as well characterized as some other compounds.

未来方向

For the research and application of Diacetylspermine include further investigations into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug delivery systems and its potential use in cancer therapy. Furthermore, further research could be done to explore its potential applications in protein-protein interactions and its potential use in gene expression studies. Finally, further research could be done to explore its potential use in the development of new drugs and therapies.

生化分析

Biochemical Properties

Diacetylspermine interacts with various enzymes, proteins, and other biomolecules in the body. It is involved in the biochemical reactions related to cell growth and polyamine metabolism .

Cellular Effects

Diacetylspermine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Diacetylspermine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diacetylspermine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Diacetylspermine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Diacetylspermine is involved in metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Diacetylspermine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: N1,N12-Diacetylspermine (hydrochloride) is synthesized from spermine through a diacetylation process. The reaction involves the acetylation of spermine using acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure complete conversion .

Industrial Production Methods: Industrial production of N1,N12-Diacetylspermine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques and is stored under controlled conditions to maintain stability .

化学反应分析

Types of Reactions: N1,N12-Diacetylspermine (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-acetylated polyamines.

Reduction: Reduction reactions can convert N1,N12-Diacetylspermine back to spermine.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

Oxidation: N-acetylated polyamines.

Reduction: Spermine.

Substitution: Various substituted polyamines depending on the nucleophile used.

相似化合物的比较

Similar Compounds:

Spermine: The non-acetylated form of N1,N12-Diacetylspermine, involved in cell growth and protein synthesis.

Spermidine: A precursor to spermine, also involved in cellular functions.

N1-Acetylspermine: A monoacetylated derivative of spermine with similar biological functions.

Uniqueness: N1,N12-Diacetylspermine (hydrochloride) is unique due to its diacetylation, which enhances its substrate properties for polyamine oxidase and its potential as a cancer biomarker. Its higher Vmax and lower Km values compared to spermine make it a more efficient substrate for enzymatic studies .

属性

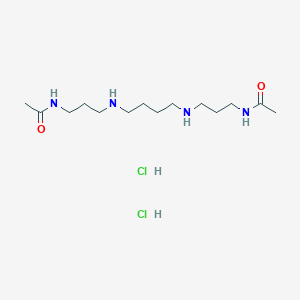

IUPAC Name |

N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N4O2.2ClH/c1-13(19)17-11-5-9-15-7-3-4-8-16-10-6-12-18-14(2)20;;/h15-16H,3-12H2,1-2H3,(H,17,19)(H,18,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNXERHVLXYXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCNCCCNC(=O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999129 | |

| Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77928-71-3 | |

| Record name | N',N''-Diacetylspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077928713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of diacetylspermine as a tumor marker?

A1: Diacetylspermine has shown promise as a tumor marker for various cancers, including colorectal, breast, lung, and hepatocellular carcinoma. [, , , ] Its levels are often elevated in early stages of cancer, making it potentially useful for early detection and diagnosis. [, ]

Q2: How does the diagnostic performance of diacetylspermine compare with other established tumor markers?

A2: Studies have demonstrated that diacetylspermine exhibits superior sensitivity in detecting early-stage colorectal and breast cancers compared to conventional markers like CEA, CA19-9, and CA15-3. []

Q3: Are there limitations to using urinary diacetylspermine as a diagnostic tool?

A3: While promising, elevated diacetylspermine levels have also been observed in certain benign conditions like liver cirrhosis. [] Factors like age, sex, and menstrual cycle can also influence urinary diacetylspermine levels, necessitating careful interpretation of test results. [] Additionally, its efficacy as a marker for urinary bladder cancer has been challenged. [, ]

Q4: Has diacetylspermine proven useful in monitoring treatment response?

A4: Research suggests that urinary diacetylspermine levels can reflect the progression of disease and response to treatment in certain cancers, such as hepatocellular carcinoma and brain tumors. [, ] A study on pulmonary tuberculosis patients also indicated its potential as an early biomarker for treatment efficacy. []

Q5: What other conditions, besides cancer, have been associated with altered diacetylspermine levels?

A5: Research has shown elevated diacetylspermine levels in the blood plasma of very-low birth weight infants, suggesting potential alterations in polyamine metabolism related to prematurity. [] Additionally, a study analyzing metabolomic profiles and heart failure risk in Black adults found an association between diacetylspermine and increased heart failure incidence. []

Q6: What factors need to be considered when developing and validating analytical methods for diacetylspermine?

A7: Specificity is crucial due to the presence of structurally similar polyamines in urine. [] The method should be sensitive enough to detect low concentrations of diacetylspermine, particularly in the context of early cancer detection. [] Analytical method validation should encompass accuracy, precision, specificity, and the establishment of appropriate reference values considering factors like age, sex, and menstrual cycle. [, ]

Q7: What is the role of polyamine metabolism in cancer development, and how is diacetylspermine involved?

A8: Polyamines, including spermine and spermidine, are crucial for cellular growth and proliferation. [] Cancer cells often exhibit dysregulated polyamine metabolism, leading to increased polyamine levels that contribute to uncontrolled growth. [] Diacetylspermine, a product of spermine acetylation by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), has been linked to these alterations in polyamine metabolism in cancer. [, ]

Q8: How does the interaction of diacetylspermine with cellular transport systems differ from other polyamines?

A9: Research using the LLC-PK1 cell line, a model for renal polyamine transport, indicated that diacetylspermine does not interact with the polyamine transport systems on these cells, unlike spermine and monoacetylspermine. [] This lack of interaction might contribute to the relatively stable excretion of diacetylspermine in urine, potentially explaining its utility as a tumor marker. []

Q9: What is the role of the spermidine/spermine N1-acetyltransferase (SSAT) enzyme in relation to diacetylspermine and cancer?

A10: SSAT catalyzes the acetylation of spermine and spermidine, leading to the formation of diacetylspermine and other acetylated polyamines. [] Studies using polyamine analogs that upregulate SSAT activity have shown growth inhibition and apoptosis in certain cancer cell lines. [] This suggests that SSAT induction and subsequent diacetylspermine production might contribute to the antiproliferative effects observed with these analogs. [, ]

Q10: What is the chemical structure of diacetylspermine?

A10: Diacetylspermine (N1,N12-diacetylspermine) is a linear polyamine with two acetyl groups attached to the terminal nitrogen atoms of the spermine backbone.

Q11: How do structural modifications of polyamines, particularly acetylation, affect their interaction with cellular systems?

A12: Acetylation of polyamines can significantly alter their cellular uptake and metabolism. [] For instance, N1-acetylspermidine can be taken up by cells and converted back to spermidine, while diacetylspermine shows limited uptake and does not affect intracellular polyamine pools. [] This suggests that the position and number of acetyl groups play a crucial role in determining the biological activity of acetylated polyamines. []

Q12: What are potential future research directions for diacetylspermine?

A13: Further research is needed to fully elucidate the mechanisms underlying diacetylspermine production in cancer cells and its role in tumorigenesis. [] Developing highly sensitive and specific diagnostic tools based on diacetylspermine, potentially in combination with other biomarkers, could improve early cancer detection rates. [, ] Exploring the therapeutic potential of modulating diacetylspermine levels or targeting its metabolic pathway could lead to novel cancer treatment strategies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)